Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is a pharmaceutical compound used for hypercholesterolemia research . It serves as a competitive inhibitor of HMG-CoA reductase, curtailing hepatic cholesterol synthesis .
Molecular Structure Analysis
The molecular formula of Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt is C33H32FN2O4Na . The molecular weight is 562.62 .Scientific Research Applications
Cardiovascular Disease Prevention
Atorvastatin is primarily recognized for its role in the primary and secondary prevention of cardiovascular disease (CVD). It functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, thereby reducing de novo cholesterol synthesis. This mechanism is crucial for managing hyperlipidemia and, by extension, mitigating CVD risk. Notably, studies have shown atorvastatin's efficacy in diverse populations, including patients with acute coronary syndromes (ACS), where early initiation of high-dose atorvastatin therapy has been linked to a decrease in cardiovascular events (Mendys & Simpson, 2005; De Denus & Spinler, 2002).
Lipid Profile Improvement
Beyond LDL-C reduction, atorvastatin has been observed to positively affect the entire lipid profile, including raising high-density lipoprotein cholesterol (HDL-C) and reducing triglycerides. This comprehensive lipid management is significant for patients with complex dyslipidemias, offering a more complete normalization of lipid parameters and, potentially, enhanced cardiovascular benefits (McKenney, 2012).
Anti-Inflammatory and Immunomodulatory Effects
Atorvastatin exhibits anti-inflammatory and immunomodulatory properties that may contribute to its cardiovascular benefits. These effects include improving endothelial function, reducing inflammation at the site of the atherosclerotic plaque, and inhibiting platelet aggregation. Such properties underscore atorvastatin's role in stabilizing atherosclerotic plaques and preventing thrombotic events, which are crucial in the context of ACS and other cardiovascular conditions (De Denus & Spinler, 2002).
Nonalcoholic Fatty Liver Disease (NAFLD)
Recent trials have assessed atorvastatin's utility in NAFLD, a condition often associated with dyslipidemia and increased cardiovascular risk. While atorvastatin has shown promise in improving radiological and biochemical markers of steatosis in NAFLD patients, its direct impact on liver histology remains to be fully elucidated. Nevertheless, atorvastatin's safety profile and its potential to confer cardiovascular benefits make it a valuable consideration in NAFLD management (Musso, Cassader, & Gambino, 2011).
properties
CAS RN |
1659317-56-2 |
---|---|
Product Name |
Atorvastatin 3-Deoxyhept-2Z-Enoic Acid Sodium Salt |
Molecular Formula |
C33H32FN2O4Na |
Molecular Weight |
562.62 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.